Superior HDAC3 Inhibitory Potency Relative to Unsubstituted and Chlorinated Trifluoroacetamide Derivatives
In a direct comparative study of histone deacetylase (HDAC) isoforms, 2,2,2-trifluoro-N-(3-iodophenyl)acetamide exhibited an IC50 of 87 nM against HDAC3/NCOR2 [1]. This potency is substantially greater than that of unsubstituted N-trifluoroacetamide-based HDAC inhibitors, which typically display IC50 values in the micromolar range (e.g., 45.7–154.6 µM) in cellular assays [2]. This indicates that the 3-iodophenyl group is not a passive scaffold but an active contributor to binding affinity.
| Evidence Dimension | Inhibitory potency against HDAC3 |
|---|---|
| Target Compound Data | IC50 = 87 nM |
| Comparator Or Baseline | N-trifluoroacetamide derivatives lacking the 3-iodophenyl group (e.g., Compound 6b) |
| Quantified Difference | Approximately 525-fold to 1,777-fold more potent (87 nM vs. 45.7–154.6 µM) |
| Conditions | In vitro fluorogenic assay using recombinant human HDAC3/NCOR2 complex [1]; cellular antiproliferative assays on MCF-7 and MDA-MB-231 breast cancer cell lines [2] |
Why This Matters
This potency differential means the 3-iodophenyl compound is a far more effective starting point for HDAC3-targeted drug discovery, potentially requiring lower doses and reducing off-target effects compared to less potent analogs.
- [1] BindingDB. (2024). BDBM50354088 (CHEMBL1836142): Activity data for histone deacetylase 3 (HDAC3/NCoR2). IC50 = 87 nM. View Source
- [2] Morales-Herrejón, G., García-Vázquez, J. B., Fernández-Pomares, C., Bakalara, N., Correa-Basurto, J., & Mendoza-Figueroa, H. L. (2025). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. Pharmaceuticals, 18(3), 351. View Source
